molecular formula C10H21NO4Si B1197299 Triethoxy(3-isocyanatopropyl)silane CAS No. 24801-88-5

Triethoxy(3-isocyanatopropyl)silane

Cat. No. B1197299
CAS RN: 24801-88-5
M. Wt: 247.36 g/mol
InChI Key: FRGPKMWIYVTFIQ-UHFFFAOYSA-N
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Patent
US09017476B2

Procedure details

Into 100 mL of dehydrated ethyl acetate were dissolved 4.81 parts (50.0 parts by mol) of 3,5-dimethylpyrazole and 12.35 parts (50.0 parts by mol) of 3-isocyanatopropyltriethoxysilane, and the solution was stirred at room temperature for 3 days. After the end of the reaction, ethyl acetate was removed to obtain 16.8 parts of a blocked isocyanate compound wherein the isocyanate groups of 3-isocyanatopropyltriethoxysilane were blocked with 3,5-dimethylpyrazole.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C)NN=1.[N:8]([CH2:11][CH2:12][CH2:13][Si:14]([O:21][CH2:22][CH3:23])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])=[C:9]=[O:10]>C(OCC)(=O)C>[N-:8]=[C:9]=[O:10].[N:8]([CH2:11][CH2:12][CH2:13][Si:14]([O:21][CH2:22][CH3:23])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])=[C:9]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)CCC[Si](OCC)(OCC)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Name
Type
product
Smiles
[N-]=C=O
Name
Type
product
Smiles
N(=C=O)CCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.